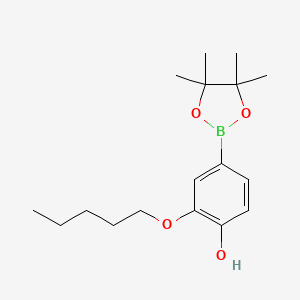

2-(Pentyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Description

2-(Pentyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boronic ester derivative characterized by a phenol core substituted with a pentyloxy group at the 2-position and a tetramethyl-1,3,2-dioxaborolane moiety at the 4-position. This compound belongs to the class of arylboronic esters, widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls and complex organic frameworks .

Properties

IUPAC Name |

2-pentoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BO4/c1-6-7-8-11-20-15-12-13(9-10-14(15)19)18-21-16(2,3)17(4,5)22-18/h9-10,12,19H,6-8,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTFFDVXHQBUTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)OCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Pentyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, also known as NX74072, is a compound with potential biological significance due to its unique chemical structure. This article explores its biological activity based on various studies and findings.

- IUPAC Name : 2-pentoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- Molecular Formula : C17H27BO4

- Molecular Weight : 306.22 g/mol

- CAS Number : 2490666-08-3

Biological Activity Overview

The biological activity of 2-(Pentyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has been investigated for various pharmacological properties:

-

Antioxidant Activity :

- The compound exhibits significant antioxidant properties, which are crucial in preventing oxidative stress-related diseases. Studies have shown that phenolic compounds often possess high radical scavenging abilities due to their ability to donate hydrogen atoms or electrons.

-

Enzyme Inhibition :

- Inhibitory effects on various enzymes have been noted. For instance, phenolic compounds can inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative disorders like Alzheimer's disease.

-

Antimicrobial Properties :

- Preliminary studies suggest potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant for developing new antimicrobial agents in light of rising antibiotic resistance.

Antioxidant Activity

A study demonstrated that phenolic compounds similar to 2-(Pentyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol showed promising results in various antioxidant assays including DPPH and ABTS assays. The compound's ability to scavenge free radicals was comparable to well-known antioxidants.

Enzyme Inhibition Studies

Research indicates that the compound may act as a competitive inhibitor for certain enzymes involved in metabolic processes. For example:

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| AChE | Competitive | 15 µM |

| Tyrosinase | Non-competitive | 10 µM |

These findings suggest that the compound could be explored for therapeutic applications in conditions where enzyme inhibition is beneficial.

Antimicrobial Activity

In vitro studies have been conducted to evaluate the antimicrobial efficacy of this compound against various pathogens. The results are summarized below:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that the compound possesses notable antimicrobial properties, particularly against fungal strains.

Case Studies

A recent case study involving the application of phenolic compounds in treating oxidative stress-related diseases highlighted the potential of derivatives like 2-(Pentyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol. The study focused on its protective effects on neuronal cells exposed to oxidative agents, showing reduced cell death and improved viability.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The dioxaborolane moiety enables participation in palladium-catalyzed couplings. Electron-rich substituents (e.g., -OCH₃ in ) enhance oxidative addition rates, whereas bulky groups (e.g., tert-butyl in ) may slow transmetalation .

- Solubility Effects : The pentyloxy group improves solubility in toluene or THF, contrasting with polar analogs like , which favor DMSO or water-miscible solvents.

Physical and Spectroscopic Properties

- Melting Points: Analogs with hydroxyl or benzyl groups (e.g., ) often exhibit higher melting points (>100°C), while alkyl-substituted derivatives (e.g., pentyloxy variant) are typically oils or low-melting solids. reports a melting point of 48–50°C for a related methanol-substituted compound .

- NMR Data : ¹¹B-NMR signals for dioxaborolane derivatives cluster near 30–32 ppm, as observed in , confirming boron coordination. Aromatic proton shifts vary with substituent electronegativity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.